4-(bromomethyl)-N-(3,5-dimethylphenyl)benzamide
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Overview
Description
4-(bromomethyl)-N-(3,5-dimethylphenyl)benzamide is an organic compound that features a bromomethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-N-(3,5-dimethylphenyl)benzamide typically involves the bromination of a precursor compound followed by an amidation reaction. One common synthetic route is as follows:
Bromination: The starting material, 4-methylbenzamide, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 4-(bromomethyl)benzamide.
Amidation: The brominated intermediate is then reacted with 3,5-dimethylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-N-(3,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzamide moiety or the bromomethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include alcohols, aldehydes, or carboxylic acids.
Reduction: Products include amines or reduced benzamide derivatives.
Scientific Research Applications
4-(bromomethyl)-N-(3,5-dimethylphenyl)benzamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-N-(3,5-dimethylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromomethyl group can serve as a reactive site for further functionalization, allowing the compound to interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(chloromethyl)-N-(3,5-dimethylphenyl)benzamide: Similar structure but with a chlorine atom instead of bromine.
4-(bromomethyl)-N-(2,4-dimethylphenyl)benzamide: Similar structure but with different methyl group positions on the phenyl ring.
4-(bromomethyl)-N-(3,5-dimethylphenyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
4-(bromomethyl)-N-(3,5-dimethylphenyl)benzamide is unique due to the specific positioning of the bromomethyl and dimethylphenyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in synthesis and research.
Properties
IUPAC Name |
4-(bromomethyl)-N-(3,5-dimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-11-7-12(2)9-15(8-11)18-16(19)14-5-3-13(10-17)4-6-14/h3-9H,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXCDGFHUMBFFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)CBr)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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